

A Comparative Guide to Cross-Reactivity Studies of 5-(Aminomethyl)picolinonitrile Derivatives

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Compound of Interest

Compound Name: **5-(Aminomethyl)picolinonitrile**

Cat. No.: **B061862**

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The **5-(aminomethyl)picolinonitrile** scaffold is a key pharmacophore in the development of targeted therapies, particularly in the realm of protein kinase inhibitors. Understanding the cross-reactivity profile of these derivatives is paramount for advancing lead candidates, as off-target effects can lead to unforeseen toxicities or polypharmacology that can be either beneficial or detrimental. This guide provides a comparative analysis of the cross-reactivity of **5-(aminomethyl)picolinonitrile** derivatives, supported by experimental data and detailed methodologies to aid in the design and interpretation of selectivity studies.

Data Presentation: Comparative Selectivity of a 5-(Pyrimidin-2-ylamino)picolinonitrile Derivative

The following table summarizes the inhibitory activity and selectivity of a potent CHK1 inhibitor, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yl)oxy)picolinonitrile, a compound representative of the **5-(aminomethyl)picolinonitrile** class. [1][2] Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity.

Compound ID	Primary Target	IC50 (nM)	Off-Target	IC50 (nM)	Selectivity Fold	Reference
Compound (R)-17	CHK1	0.4	CHK2	>1720	>4300	[1][2]
hERG	>40000	>100000	[1][2]			

Note: While extensive cross-reactivity data against a broad kinase panel for a wide range of **5-(aminomethyl)picolinonitrile** derivatives is not readily available in the public domain, the provided data on Compound (R)-17 showcases a favorable selectivity profile for its primary target, CHK1, against the closely related kinase CHK2 and the off-target ion channel hERG, which is critical for cardiac safety assessment.[1][2]

Experimental Protocols

To ensure the generation of robust and comparable cross-reactivity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the selectivity profiling of kinase inhibitors.

In Vitro Biochemical Kinase Inhibition Assay (Radiometric Format)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific peptide or protein substrate
- [γ -³³P]ATP (radiolabeled ATP)
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

- Test compounds (serially diluted in DMSO)
- 96-well filter plates
- Scintillation fluid
- Microplate scintillation counter

Procedure:

- Prepare serial dilutions of the **5-(aminomethyl)picolinonitrile** derivatives in 100% DMSO.
- In a 96-well plate, add the diluted compounds to the corresponding wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
- Add the kinase and substrate solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding [γ -³³P]ATP.
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
- Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ -³³P]ATP.
- Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
- Calculate the percent inhibition for each compound concentration relative to the control wells and determine the IC₅₀ value using a suitable data analysis software.

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment.

Materials:

- Cell line expressing the target kinase
- Cell culture medium and reagents
- Test compounds (in DMSO)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., PBS with protease inhibitors)
- Antibodies for the target protein (for Western blotting)
- SDS-PAGE and Western blotting equipment

Procedure:

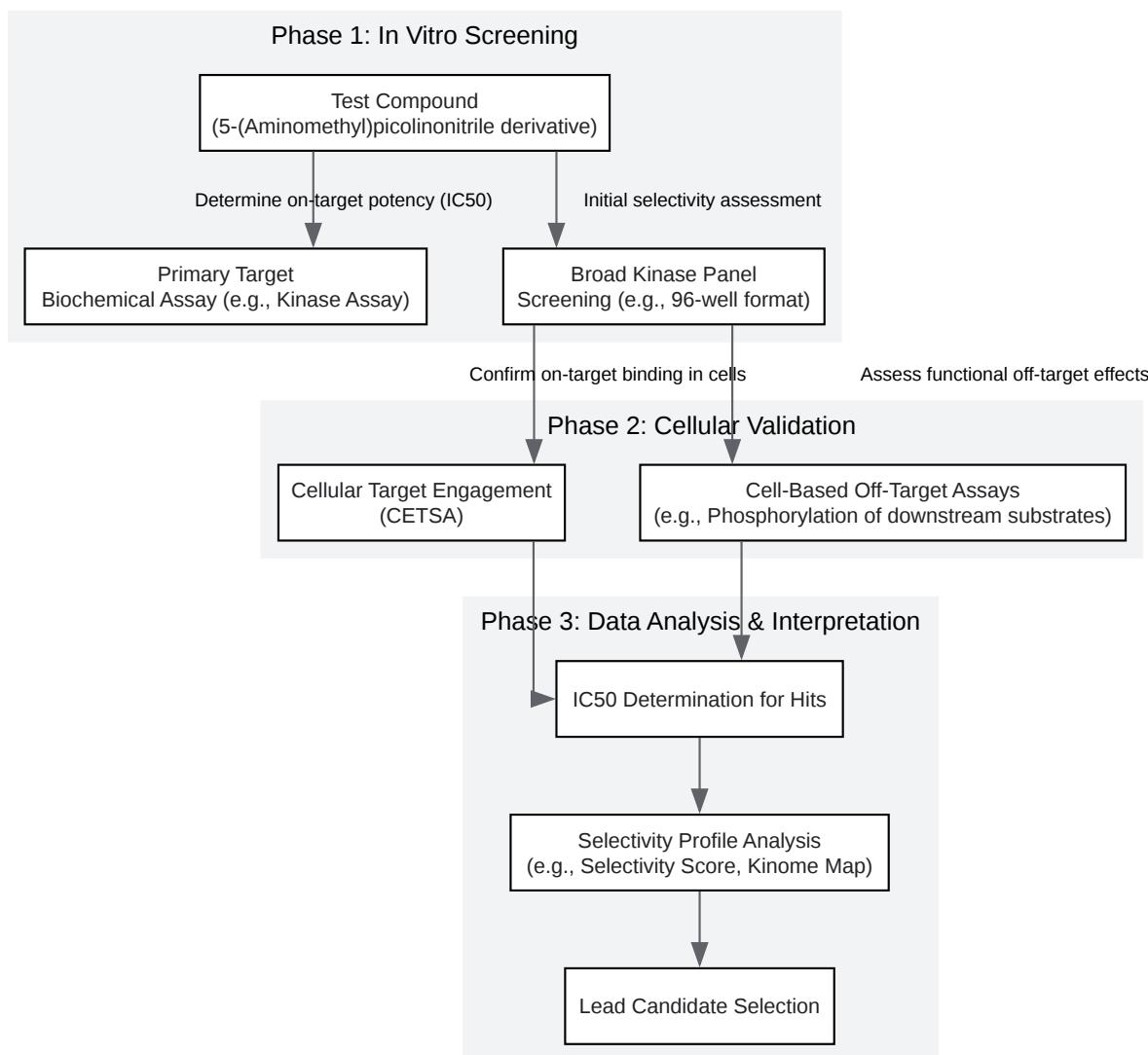
- Culture cells to an appropriate confluence.
- Treat the cells with the **5-(aminomethyl)picolinonitrile** derivative at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
- Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
- Divide the cell suspension into aliquots for each temperature point.
- Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling at 4°C.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

- Separate the soluble protein fraction from the precipitated protein by centrifugation.
- Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.
- Quantify the band intensities and plot them against the temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement by the compound.

Mandatory Visualizations

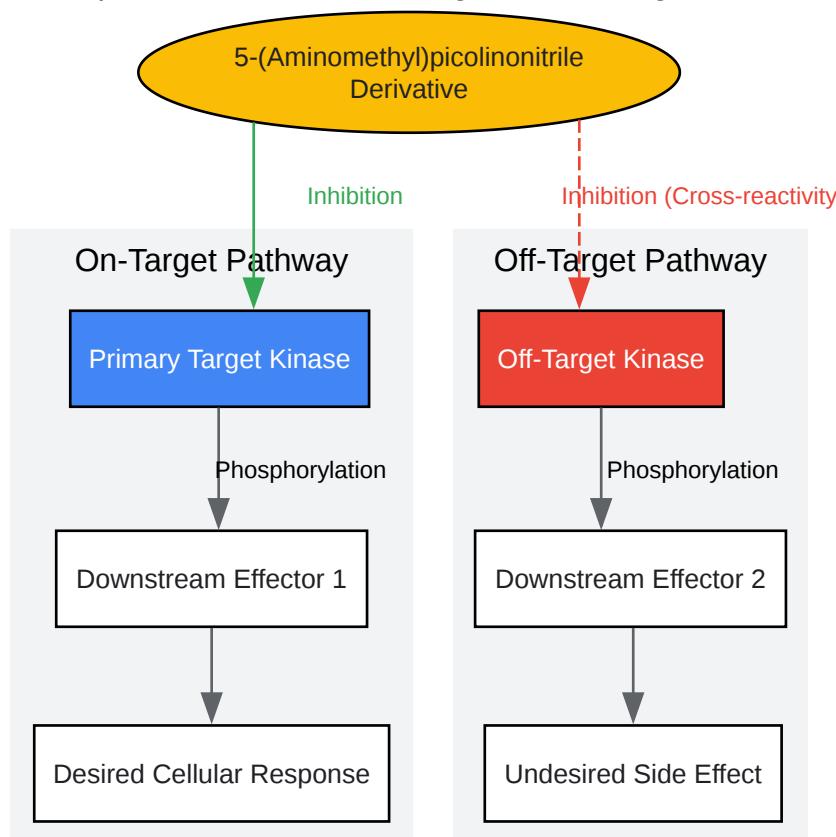
To visually represent the logical flow of cross-reactivity studies, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Cross-Reactivity Profiling

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Caption: A streamlined workflow for assessing the cross-reactivity of **5-(aminomethyl)picolinonitrile** derivatives.

Conceptual Overview of On-Target vs. Off-Target Inhibition

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Caption: On-target versus off-target inhibition by a **5-(aminomethyl)picolinonitrile** derivative.

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References

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- 2. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yl)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

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